molecular formula C19H22Br2N2O B11650807 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine

Cat. No.: B11650807
M. Wt: 454.2 g/mol
InChI Key: HXRJWRCNWDXGRC-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine is a synthetic organic compound featuring a piperazine ring substituted with brominated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-4-methoxybenzyl chloride and 4-bromobenzyl chloride.

    Nucleophilic Substitution: These benzyl chlorides undergo nucleophilic substitution reactions with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to 80-100°C for several hours to ensure complete substitution.

Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Post-reaction, the product is purified using recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using reagents like potassium permanganate.

    Reduction: The bromine atoms can be reduced to hydrogen using palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atoms can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding aldehydes or ketones.

    Reduction: Formation of the de-brominated product.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl groups and the piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

  • 1-[(4-Methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine
  • 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
  • 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine

Uniqueness: 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine is unique due to the presence of two brominated phenyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of bromine and methoxy substituents provides a distinct profile in terms of electronic effects and steric hindrance, making it a valuable compound for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H22Br2N2O

Molecular Weight

454.2 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine

InChI

InChI=1S/C19H22Br2N2O/c1-24-19-7-4-16(12-18(19)21)14-23-10-8-22(9-11-23)13-15-2-5-17(20)6-3-15/h2-7,12H,8-11,13-14H2,1H3

InChI Key

HXRJWRCNWDXGRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br)Br

Origin of Product

United States

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